5-Bromo-2-phenylindolizine
Overview
Description
5-Bromo-2-phenylindolizine is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . It falls within the class of indolizine derivatives and exhibits interesting properties for research purposes .
Synthesis Analysis
The synthesis of this compound involves the introduction of a bromine atom at the 5-position of the indolizine ring. Various synthetic routes have been explored, including reactions with different electrophiles. Notably, this process has led to the preparation of novel derivatives, such as 5-formyl- and 5-iodoindolizine. The molecular structure of 5-formyl-2-phenylindolizine has been confirmed through X-ray analysis .
Scientific Research Applications
Reactivity in Chemical Synthesis
5-Bromo-2-phenylindolizine has been studied in the context of chemical synthesis. For instance, its reactivity was explored in the Sonogashira reaction, a process used to create carbon-carbon bonds, essential in organic synthesis. However, studies found that while similar compounds underwent this reaction, this compound did not react under the same conditions (Shadrin et al., 2015).
Application in Synthesis of Phenothiazines
This compound derivatives have been implicated in the synthesis of phenothiazines. Phenothiazines are notable for their pharmacological applications, including their use in cancer treatments and as neuroleptics. The synthesis processes often involve complex reactions such as Smiles rearrangement, which is a key step in the formation of these compounds (Sharma et al., 2002).
Role in Novel Indolizine Synthesis
Research has also focused on the development of novel synthesis methods for various indolizine derivatives. For example, regiospecific lithiation of indolizines, including this compound derivatives, has been used to create new classes of these compounds. These methods enable the preparation of previously unknown indolizines with potential applications in drug development and materials science (Kuznetsov et al., 2005).
Cross-Coupling Chemical Reactions
This compound is also important in cross-coupling reactions, such as the Suzuki-coupling. This process is significant in the formation of various organic compounds, including those used in pharmaceuticals and agrochemicals. The ability of this compound to participate in these reactions opens avenues for the synthesis of diverse organic molecules (Kuznetsov et al., 2008).
Properties
IUPAC Name |
5-bromo-2-phenylindolizine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSHKCOAJSPRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679439 | |
Record name | 5-Bromo-2-phenylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006591-05-4 | |
Record name | 5-Bromo-2-phenylindolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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